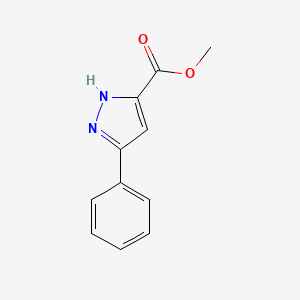

methyl 3-phenyl-1H-pyrazole-5-carboxylate

Descripción general

Descripción

Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂ . It is also known as 5-(Methoxycarbonyl)-3-phenyl-1H-pyrazole .

Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 3-phenyl-1H-pyrazole-5-carboxylate, has been a subject of interest in many studies . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach have been used .Molecular Structure Analysis

The molecular structure of methyl 3-phenyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring attached to a phenyl group and a carboxylate group . The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the phenyl group is a six-membered aromatic ring, and the carboxylate group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a methoxy group .Physical And Chemical Properties Analysis

Methyl 3-phenyl-1H-pyrazole-5-carboxylate has a molecular weight of 202.21 g/mol . It is a solid substance . The melting point is reported to be between 180-182°C .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

“Methyl 3-phenyl-1H-pyrazole-5-carboxylate” is used in the synthesis of various compounds. It can be prepared by a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours . The compound crystallizes from an ethanol solution in monoclinic space group P 2 1 / c .

Biological Activities

Pyrazoles, including “methyl 3-phenyl-1H-pyrazole-5-carboxylate”, have demonstrated a wide range of biological activities. They have been used as pharmaceuticals and agricultural and veterinary drugs . They possess anti-obesity, antianxiety, HIV-1 reverse transcriptase inhibitor, anti-hyperglycemic, anti-pyretic, analgesic, anti-inflammatory, and hypoglycemic activity .

Medicinal Applications

“Methyl 3-phenyl-1H-pyrazole-5-carboxylate” and its derivatives are used as important intermediates in the preparation of drug molecules . They are also used in the laboratory synthesis of natural products .

Antidiabetic Agents

“Methyl 3-phenyl-1H-pyrazole-5-carboxylate” is used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Treatment of Neurological Disorders

1-phenyl-3-methyl-5-pyrazolone, a derivative of “methyl 3-phenyl-1H-pyrazole-5-carboxylate”, is used as a medication to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .

Antioxidant Properties

“Methyl 3-phenyl-1H-pyrazole-5-carboxylate” and its derivatives have shown antioxidant properties . They can neutralize harmful free radicals in the body, which may help prevent various diseases and promote overall health.

Safety and Hazards

Direcciones Futuras

While specific future directions for the study of methyl 3-phenyl-1H-pyrazole-5-carboxylate are not explicitly mentioned in the literature, the wide range of pharmacological activities exhibited by pyrazole derivatives suggests that they may continue to be a focus of research in the fields of medicinal chemistry and drug discovery .

Mecanismo De Acción

Target of Action

Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with a pyrazole core . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Propiedades

IUPAC Name |

methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAFVODFXYSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349390 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

CAS RN |

56426-35-8 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)